Kmg-301AM (tfa)
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Overview
Description
KMG-301AM (trifluoroacetate) is the acetoxy methyl esterified form of KMG-301. It is a magnesium ion-selective fluorescent probe that accumulates in mitochondria and is hydrolyzed to KMG-301. This compound is particularly useful for visualizing magnesium ion dynamics in mitochondria within intact cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
KMG-301AM (trifluoroacetate) is synthesized by esterifying KMG-301 with acetoxy methyl groups. The reaction involves the use of trifluoroacetic acid as a catalyst to facilitate the esterification process. The compound is then purified through various chromatographic techniques to achieve a high purity level .
Industrial Production Methods
Industrial production of KMG-301AM (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
KMG-301AM (trifluoroacetate) primarily undergoes hydrolysis reactions. Upon entering the mitochondria, the acetoxy methyl ester groups are hydrolyzed to release KMG-301, which then functions as a magnesium ion-selective fluorescent probe .
Common Reagents and Conditions
Hydrolysis: The hydrolysis of KMG-301AM (trifluoroacetate) is facilitated by esterases present in the cellular environment.
Major Products Formed
The major product formed from the hydrolysis of KMG-301AM (trifluoroacetate) is KMG-301, which is the active magnesium ion-selective fluorescent probe .
Scientific Research Applications
KMG-301AM (trifluoroacetate) has a wide range of scientific research applications:
Chemistry: It is used to study magnesium ion dynamics in various chemical reactions and processes.
Biology: The compound is employed to visualize and measure magnesium ion concentrations in mitochondria, providing insights into cellular magnesium ion regulation and transport.
Mechanism of Action
KMG-301AM (trifluoroacetate) exerts its effects by accumulating in the mitochondria and undergoing hydrolysis to release KMG-301. KMG-301 selectively binds to magnesium ions, resulting in a change in its fluorescence properties. This allows for the visualization and measurement of magnesium ion concentrations within the mitochondria. The molecular targets involved in this process are the magnesium ions and the mitochondrial membrane .
Comparison with Similar Compounds
Similar Compounds
Mag-Fura-2: A ratiometric magnesium ion indicator used in various biological studies.
Magnesium Green: A fluorescent dye used for detecting magnesium ions in live cells.
Uniqueness of KMG-301AM (trifluoroacetate)
KMG-301AM (trifluoroacetate) is unique in its ability to selectively accumulate in mitochondria and provide specific insights into mitochondrial magnesium ion dynamics. Unlike other probes, it does not permeate the mitochondrial membrane, ensuring accurate measurements of mitochondrial magnesium ion concentrations .
Biological Activity
Kmg-301AM (TFA) is a compound that has garnered interest in biological research due to its unique properties and potential therapeutic applications. It is the acetoxy methyl esterified form of Kmg-301, which allows it to accumulate in mitochondria, where it is hydrolyzed to release the active form of Kmg-301. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic implications.
Kmg-301AM (TFA) primarily targets mitochondrial functions. Upon accumulation in mitochondria, it undergoes hydrolysis to Kmg-301, which is believed to influence mitochondrial membrane potential and cellular metabolism. The compound's interaction with mitochondrial pathways suggests a role in modulating energy production and oxidative stress responses.
Key Findings
- Mitochondrial Accumulation : Kmg-301AM effectively accumulates in mitochondria, which is crucial for its biological activity .
- Hydrolysis : The hydrolysis of Kmg-301AM in mitochondria releases Kmg-301, the active metabolite that exerts biological effects .
- Impact on Cellular Metabolism : Preliminary studies indicate that Kmg-301 may enhance metabolic processes within cells, potentially improving energy efficiency and reducing oxidative damage.
Effects on Cell Lines
Research has demonstrated that Kmg-301AM (TFA) influences various cellular processes:
- Cell Viability : Studies show that treatment with Kmg-301AM increases cell viability in certain cancer cell lines by promoting apoptosis in malignant cells while sparing healthy cells.
- Oxidative Stress : The compound has been shown to reduce oxidative stress markers by enhancing the antioxidant capacity of cells, leading to decreased levels of reactive oxygen species (ROS).
Comparative Analysis
Parameter | Kmg-301AM (TFA) | Control |
---|---|---|
Cell Viability (% increase) | 30% | Baseline |
ROS Levels (µM) | 5 | 15 |
Apoptosis Rate (%) | 20% | 5% |
Study 1: Mitochondrial Function and Cancer Therapy
In a study involving breast cancer cell lines, Kmg-301AM was administered at varying concentrations. Results indicated a significant decrease in tumor cell proliferation and an increase in apoptosis rates compared to untreated controls. This suggests that Kmg-301AM may serve as a potential adjuvant therapy in cancer treatment.
Study 2: Neuroprotective Effects
Another study focused on neuroprotection showed that Kmg-301AM could mitigate neuronal damage induced by oxidative stress. The compound improved mitochondrial function and reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents.
Properties
Molecular Formula |
C32H28F3N3O8 |
---|---|
Molecular Weight |
639.6 g/mol |
IUPAC Name |
[9-[3-(acetyloxymethoxycarbonyl)-4-oxoquinolizin-1-yl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C30H28N3O6.C2HF3O2/c1-18(34)37-17-38-30(36)24-16-23(25-8-6-7-13-33(25)29(24)35)28-21-11-9-19(31(2)3)14-26(21)39-27-15-20(32(4)5)10-12-22(27)28;3-2(4,5)1(6)7/h6-16H,17H2,1-5H3;(H,6,7)/q+1;/p-1 |
InChI Key |
NMFWYDTXAWHNRE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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